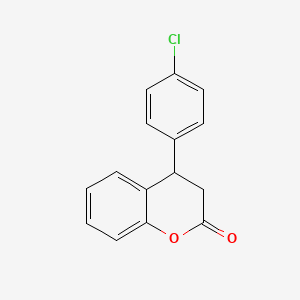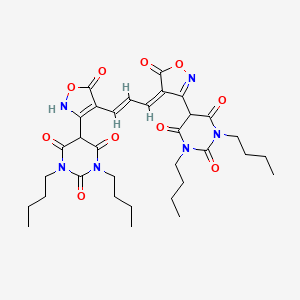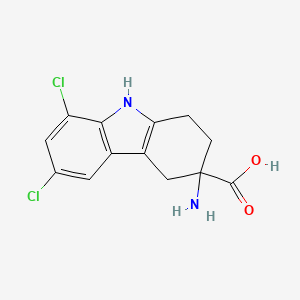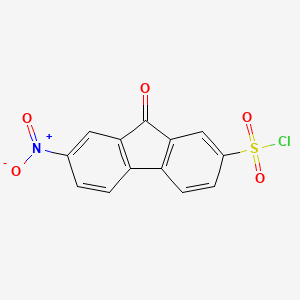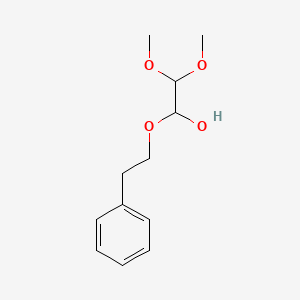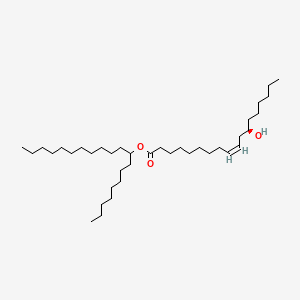
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide is a chemical compound with a complex structure. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide typically involves the reaction of dimethyl carbamate with p-(trimethylammonio)-o-tolyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethyl carbonate and various catalysts such as iron-chrome catalysts .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed . These methods are more environmentally friendly and safer for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide can be compared with other similar compounds, such as:
Ethyl carbamate: Another carbamate ester with similar properties and applications.
Ammonium carbamate: A salt of carbamic acid with different chemical properties and uses.
Methyl carbamate: A simpler carbamate ester with distinct applications in various fields.
These compounds share some similarities in their chemical structure and properties but also have unique characteristics that make them suitable for specific applications.
Propiedades
Número CAS |
64050-08-4 |
|---|---|
Fórmula molecular |
C13H21IN2O2 |
Peso molecular |
364.22 g/mol |
Nombre IUPAC |
[4-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H21N2O2.HI/c1-10-9-11(15(4,5)6)7-8-12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
BVSYBYBZQLKWDD-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




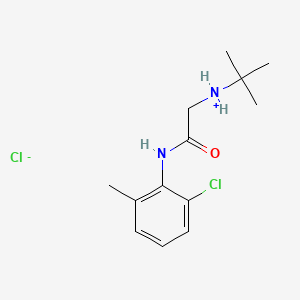
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
